molecular formula C5H3N3O B1355583 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 64882-65-1

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B1355583
CAS RN: 64882-65-1
M. Wt: 121.1 g/mol
InChI Key: CPZLKSSMZLLSBN-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydropyridazine-4-carbonitrile” is a chemical compound with the linear formula C5H3N3O . It has a molecular weight of 121.1 .


Synthesis Analysis

One method of synthesizing this compound involves reacting benzil with cyanoacetohydrazide under microwave irradiation . This reaction yields 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile, which can be used as a starting material for the synthesis of new heterocyclic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 121.1 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Characterization

3-Oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives have been extensively studied for their synthesis and characterization. For instance, Elewa et al. (2021) synthesized various pyridine derivatives, including 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, through a one-step reaction involving several compounds. This study emphasized the synthesis process and structural elucidation based on spectral analysis (Elewa et al., 2021). Similarly, Alnajjar et al. (2008) reinvestigated the product structures of enaminones with malononitrile, providing a novel route to 2,3-dihydropyridazine-4-carboxylic acids, highlighting the importance of accurate structural determination in synthetic chemistry (Alnajjar et al., 2008).

Antimicrobial and Antitumor Activities

Several studies have demonstrated the antimicrobial and antitumor potential of compounds derived from 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. For example, Salem et al. (2015) synthesized fused heterocyclic compounds derived from tetrahydropyrimidine derivative and evaluated their antioxidant activities. This research contributes to the growing body of knowledge on the potential pharmaceutical applications of these compounds (Salem et al., 2015).

Spectroscopic Analysis and Optical Properties

The spectroscopic analysis and optical properties of pyridine derivatives, including those related to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, have been a subject of research. Cetina et al. (2010) synthesized and studied the structural features of three pyridine derivatives, employing techniques like IR and electronic spectroscopy to investigate their optical properties (Cetina et al., 2010).

Novel Synthetic Pathways and Chemical Reactivity

Research has also focused on developing novel synthetic pathways and exploring the chemical reactivity of related compounds. Abdallah (2007), for instance, studied the synthesis and reactivity of various derivatives, including 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, demonstrating the versatility of these compounds in organic synthesis (Abdallah, 2007).

Catalysis and One-Pot Synthesis

The role of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile derivatives in catalysis and one-pot synthesis processes has been explored. Sheibani et al. (2010) presented an efficient method for preparing dihydropyridazines, highlighting the use of magnesium oxide as an effective heterogeneous base catalyst (Sheibani et al., 2010).

properties

IUPAC Name

6-oxo-1H-pyridazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLKSSMZLLSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495117
Record name 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

CAS RN

64882-65-1
Record name 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of glyoxal bis(sodium hydrogen sulfite) monohydrate (25.24 g, 88.8 mmol) in water (80 ml) was added slowly a solution of cyanoacetohydrazide (8 g, 80.7 mmol) in ethanol/water 2:1 (120 ml). The mixture was then heated to 40° C. for 30 min. The pH was adjusted to 12-13 by addition of 10 N NaOH and stirring was continued for 3 h at 40° C. and for 1 h at 60° C. The reaction mixture was then allowed to cool to ambient temperature over night. The pH was then adjusted to 1-2 by addition of conc. HCl and the resulting mixture was evaporated. The remaining solid was extracted with CHCl3 in a soxhlet-extractor for two days to obtain the title compound as a light brown solid (2.019 g, 16.67 mmol, 21%). 1H NMR (d6-DMSO): 8.07 (d, J=4 Hz, 1H), 8.12 (d, J=4 Hz, 1H), 13.91 (s br, 1H).
[Compound]
Name
glyoxal bis(sodium hydrogen sulfite) monohydrate
Quantity
25.24 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Singh, R Kumar, BK Yadav, RS Khanna, AK Tewari - RSC Advances, 2014 - pubs.rsc.org
Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nano particles have been successfully synthesized by an auto-combustion method and were characterized by XRD, TEM and AFM …
Number of citations: 14 pubs.rsc.org
HM Ibrahim, H Behbehani - Molecules, 2014 - mdpi.com
A general route for the synthesis of a novel class of pyridazin-3-one derivatives 3 by the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals 1 and some active …
Number of citations: 17 www.mdpi.com
H Mousavi - Journal of Molecular Structure, 2022 - Elsevier
Pyridazine derivatives are a consequential class of heterocyclic compounds, which expose a wide range of distinguished biological activities. For example, pyridazine scaffolds are …
Number of citations: 15 www.sciencedirect.com
N Haider, I Hochholdinger, P Mátyus… - Chemical and …, 2010 - jstage.jst.go.jp
A series of 4-aminomethylpyridazines and-pyridazin-3 (2H)-ones (“diaza-benzylamines”), bearing alkylamino side chains in ortho position relative to the CH2NH2 unit, was synthesized …
Number of citations: 6 www.jstage.jst.go.jp
HA Radwan, I Ahmad, IMM Othman… - Journal of Molecular …, 2022 - Elsevier
A new series of pyrazoles, triazoles and pyridazines based isoxazole were synthesized, and well characterized. Their antibacterial, antifungal and cytotoxic activities were successfully …
Number of citations: 24 www.sciencedirect.com
S Al-Mousawi, AZ Elassar… - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis

Heating diazoaminobenzene with active methylene compounds 1–3 in microwave oven in acetic acid, in the presence of hydrochloric acid, afforded the …

Number of citations: 23 www.tandfonline.com
RA Bunce - Organic Chemistry, 2020 - pdfs.semanticscholar.org
Orthoesters have occupied an important niche in heterocycle synthesis since the mid-20th century. They have found wide application in the synthesis of five-and six-membered nitrogen-…
Number of citations: 1 pdfs.semanticscholar.org
J Xu - ChemistrySelect, 2023 - Wiley Online Library
2‐Oxaphospholane and 1,2‐oxaphosphole 2‐oxides, γ‐phosphonolactones and γ‐phosphinolactones, also called γ‐phostones and γ‐phostines, are important five‐membered 1,2‐…
KA El-Sharkawy, RM Mohareb… - Acta Chimica …, 2023 - search.ebscohost.com
The benzo [d] thiazole derivatives 4a–c were synthesized and used for the synthesis of thiophene derivatives 6a–f. They form the arylhydrazone derivatives 8a–i which were capable to …
Number of citations: 0 search.ebscohost.com
F Al‐Omran, OY Abd El‐Hay… - Journal of Heterocyclic …, 2000 - Wiley Online Library
A new approach to the synthesis of pyridazinone, ethoxypyridine, pyrazole and 7‐aminopyrazolo‐[1,5‐a]pyrimidine derivatives. The structure of the newly synthesized compounds was …
Number of citations: 18 onlinelibrary.wiley.com

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